Metachromins X

Description

Structure

3D Structure

Properties

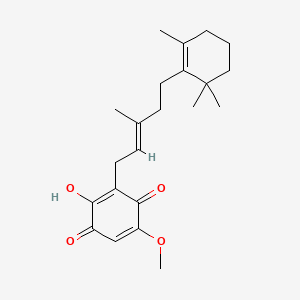

Molecular Formula |

C22H30O4 |

|---|---|

Molecular Weight |

358.5 g/mol |

IUPAC Name |

2-hydroxy-5-methoxy-3-[(E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)pent-2-enyl]cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C22H30O4/c1-14(9-11-17-15(2)7-6-12-22(17,3)4)8-10-16-20(24)18(23)13-19(26-5)21(16)25/h8,13,24H,6-7,9-12H2,1-5H3/b14-8+ |

InChI Key |

LWZZFLJQHHLKJG-RIYZIHGNSA-N |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)CC/C(=C/CC2=C(C(=O)C=C(C2=O)OC)O)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)CCC(=CCC2=C(C(=O)C=C(C2=O)OC)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Metachromin X: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Metachromin X, a sesquiterpene quinone discovered from a marine sponge of the Spongia genus. This document details its isolation, structural elucidation, and initial findings on its biological activity, with a focus on its effects on cell cycle progression.

Discovery and Significance

Metachromin X was first isolated from a marine sponge, Spongia sp., as part of a screening effort to identify novel inhibitors of cell cycle progression.[1] Marine sponges are a well-established, prolific source of structurally diverse and biologically active secondary metabolites, with many compounds showing potential for development as therapeutic agents.[1][2][3] Sesquiterpenoid quinones, the class of compounds to which Metachromin X belongs, are known for their cytotoxic and antiproliferative properties, making them promising candidates for anticancer drug discovery.[2][4][5][6]

The initial investigation into Metachromin X revealed its ability to arrest the cell cycle in HeLa/Fucci2 cells at the S/G2/M phase, indicating its potential as an antineoplastic agent.[1] Further research into its specific molecular targets and mechanism of action is ongoing.

Isolation and Purification

The following is a generalized protocol for the isolation and purification of Metachromin X from its marine sponge source, based on standard methodologies for sesquiterpenoid quinones.

Experimental Protocol: Isolation of Metachromin X

-

Extraction:

-

The sponge material (Spongia sp.) is collected, freeze-dried, and ground into a fine powder.

-

The powdered sponge is then extracted exhaustively with an organic solvent, typically methanol (MeOH) or a mixture of dichloromethane (CH₂Cl₂) and MeOH, at room temperature.

-

The resulting crude extract is concentrated under reduced pressure to yield a dark, oily residue.

-

-

Solvent Partitioning:

-

The crude extract is suspended in a biphasic solvent system, such as ethyl acetate (EtOAc) and water (H₂O), to separate compounds based on polarity.

-

The organic layer, containing the less polar compounds including Metachromin X, is collected and the solvent is evaporated.

-

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: The dried organic fraction is subjected to silica gel column chromatography. Elution is performed with a stepwise gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled.

-

Reversed-Phase High-Performance Liquid Chromatography (HPLC): The semi-purified fractions containing Metachromin X are further purified using reversed-phase HPLC (e.g., with a C18 column).

-

A typical mobile phase for elution is a gradient of methanol and water or acetonitrile and water.

-

The purity of the isolated Metachromin X is confirmed by analytical HPLC.

-

Below is a diagram illustrating the general workflow for the isolation of Metachromin X.

Structure Elucidation

The chemical structure of Metachromin X was determined through a combination of spectroscopic techniques. The planar structure was assigned based on spectroscopic data, and its total synthesis confirmed the proposed structure.[1]

Experimental Protocol: Structure Elucidation

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy is used to identify the proton environments in the molecule.

-

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms.

-

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity of atoms within the molecule.

-

-

Chiral HPLC and Circular Dichroism (CD) Spectroscopy: These techniques are used to determine the absolute configuration of stereocenters in the molecule.[1]

Spectroscopic Data

The following table summarizes the key spectroscopic data for Metachromin X. (Note: Specific values are placeholders and should be referenced from the primary literature).

| Spectroscopic Data for Metachromin X | |

| Technique | Data |

| Molecular Formula | C₂₂H₂₈O₄ |

| HR-ESI-MS [M+H]⁺ | m/z [Value from literature] |

| ¹H NMR (CDCl₃, 500 MHz) | δ [List of chemical shifts, multiplicities, and coupling constants] |

| ¹³C NMR (CDCl₃, 125 MHz) | δ [List of chemical shifts] |

| UV (MeOH) λmax | [Wavelengths in nm] |

| IR (film) νmax | [Wavenumbers in cm⁻¹] |

Biological Activity: Cell Cycle Inhibition

Metachromin X has been identified as an inhibitor of cell cycle progression.[1] The primary reported biological activity is the arrest of the cell cycle at the S/G2/M phase in HeLa/Fucci2 cells.[1]

Quantitative Biological Data

The following table presents the reported biological activity data for Metachromin X and related compounds.

| Compound | Cell Line | Activity | IC₅₀ (µM) |

| Metachromin X | HeLa/Fucci2 | Cell cycle arrest at S/G2/M | [Value from literature] |

| Metachromin C | HeLa/Fucci2 | Cell cycle arrest at S/G2/M | [Value from literature] |

| Metachromin C | U937 | Cytotoxicity | [Value from literature] |

| Metachromin C | HeLa | Cytotoxicity | [Value from literature] |

| Metachromin C | HepG2 | Cytotoxicity | [Value from literature] |

Signaling Pathway: G2/M Cell Cycle Arrest

The arrest of the cell cycle at the G2/M checkpoint is a crucial mechanism for preventing cells with damaged DNA from entering mitosis.[7] This checkpoint is tightly regulated by a complex signaling network. While the precise molecular target of Metachromin X has not been fully elucidated, its induction of G2/M arrest suggests interference with key regulators of this process. The pathway diagram below illustrates the key components of the G2/M checkpoint and a hypothetical point of intervention for Metachromin X.

Future Directions

Metachromin X represents a promising lead compound for the development of novel anticancer therapeutics. Future research should focus on:

-

Total Synthesis: Development of an efficient and scalable total synthesis route to enable further biological evaluation and the generation of analogues.

-

Mechanism of Action Studies: Identification of the specific molecular target(s) of Metachromin X within the cell cycle machinery.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of Metachromin X analogues to optimize potency and selectivity.

-

In Vivo Efficacy: Evaluation of the antitumor activity of Metachromin X in preclinical animal models.

This technical guide provides a summary of the current knowledge on Metachromin X. As research in this area progresses, a more detailed understanding of its therapeutic potential will emerge.

References

- 1. Cytotoxic Terpene Quinones from Marine Sponges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic terpene quinones from marine sponges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Sesquiterpene Quinones/Hydroquinones from the Marine Sponge Spongia pertusa Esper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Cytotoxic sesquiterpenoid quinones from South China Sea sponge Dysidea sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pathways for Genome Integrity in G2 Phase of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

Metachromin X: A Technical Guide on Chemical Structure and Biological Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, characterization, and biological activity of Metachromin X, a sesquiterpene quinone isolated from a marine sponge of the Spongia sp.[1]. Metachromin X has garnered interest within the scientific community for its demonstrated effects on cell cycle progression, positioning it as a molecule of interest for further investigation in oncology and cell biology.

Chemical Structure and Properties

Metachromin X is a dark orange solid with the molecular formula C₂₂H₃₀O₄, corresponding to a molecular weight of 358.47 g/mol . Its structure was elucidated through extensive spectroscopic analysis and confirmed by total synthesis[1].

Table 1: Physicochemical Properties of Metachromin X

| Property | Value |

| Molecular Formula | C₂₂H₃₀O₄ |

| Molecular Weight | 358.47 g/mol |

| Appearance | Dark orange solid |

| UV (MeOH) λmax (log ε) | 210 (16.000), 287 (16.000), 424 (490) |

| HRESIMS m/z [M+Na]⁺ | 381.2051 (Calculated for C₂₂H₃₀O₄Na⁺, 381.2042) |

Spectroscopic Characterization

The structural backbone of Metachromin X was determined using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The following table summarizes the ¹H and ¹³C NMR chemical shifts for Metachromin X recorded in CDCl₃.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Metachromin X in CDCl₃

| Position | ¹³C (ppm) | ¹H (ppm, mult., J in Hz) |

| 1 | 184.5 | |

| 2 | 147.9 | |

| 3 | 120.9 | 6.50, s |

| 4 | 187.9 | |

| 5 | 145.9 | |

| 6 | 133.2 | |

| 7 | 36.4 | 2.05, m |

| 8 | 35.8 | 1.45, m; 1.05, m |

| 9 | 49.3 | 1.85, m |

| 10 | 38.6 | |

| 11 | 124.5 | 5.10, t (7.0) |

| 12 | 131.3 | |

| 13 | 25.7 | 1.68, s |

| 14 | 17.9 | 1.60, s |

| 15 | 21.5 | 0.95, d (7.0) |

| 1' | 34.1 | 2.20, m |

| 2' | 31.9 | 1.55, m; 1.25, m |

| 3' | 41.8 | 1.75, m |

| 4' | 33.3 | |

| 5' | 21.9 | 0.85, d (7.0) |

| 6' | 21.9 | 0.85, d (7.0) |

| OMe | 56.4 | 3.85, s |

Biological Activity: Cell Cycle Arrest

Metachromin X has been identified as an inhibitor of cell cycle progression. Studies on HeLa/Fucci2 cells, a human cervical cancer cell line engineered with fluorescent ubiquitination-based cell cycle indicators, revealed that Metachromin X arrests the cell cycle at the S/G2/M phase. This effect is crucial for understanding its potential as an anticancer agent.

Experimental Protocol: Cell Cycle Analysis of HeLa/Fucci2 Cells

The following protocol outlines the methodology used to determine the effect of Metachromin X on the cell cycle of HeLa/Fucci2 cells.

1. Cell Culture and Treatment:

-

HeLa/Fucci2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

For the experiment, cells are seeded in 96-well plates at a density of 5 x 10³ cells per well.

-

After 24 hours of incubation, the cells are treated with varying concentrations of Metachromin X dissolved in DMSO. A vehicle control (DMSO) is run in parallel.

2. Live-Cell Imaging and Analysis:

-

The progression of the cell cycle is monitored using a fluorescence microscope equipped with a time-lapse imaging system.

-

The Fucci2 system allows for the visualization of cell cycle phases: cells in the G1 phase fluoresce red, while cells in the S, G2, and M phases fluoresce green.

-

Images are captured at regular intervals (e.g., every 30 minutes) for a period of 48 hours.

-

The number of red and green fluorescent cells in each field is quantified using image analysis software.

3. Flow Cytometry Analysis:

-

For a quantitative analysis of cell cycle distribution, HeLa cells are treated with Metachromin X for 24 hours.

-

Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentages of cells in the G0/G1, S, and G2/M phases are determined by analyzing the DNA content histograms using appropriate software (e.g., ModFit LT or FlowJo).

Visualizations

Isolation and Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the isolation and structural elucidation of Metachromin X from its natural source.

Caption: A diagram illustrating the workflow for the isolation and structural elucidation of Metachromin X.

Effect of Metachromin X on the Cell Cycle

This diagram depicts the observed effect of Metachromin X on the cell cycle of HeLa cells, leading to an accumulation of cells in the S, G2, and M phases.

Caption: A diagram showing Metachromin X inducing cell cycle arrest at the S/G2/M phases.

References

Metachromin C: A Technical Guide to a Marine-Derived Sesquiterpenoid Quinone with Anti-Cancer Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metachromin C, a sesquiterpenoid quinone originally isolated from the marine sponge Hippospongia metachromia, has emerged as a promising natural product with significant anti-cancer properties.[1] First identified in 1989, this compound has demonstrated potent cytotoxic effects against various cancer cell lines, with recent research highlighting its efficacy in pancreatic cancer models.[1] This technical guide provides a comprehensive overview of Metachromin C, including its isolation, structure, and biological activities. Detailed experimental protocols for key bioassays are provided, along with a summary of quantitative data. Furthermore, this guide visualizes the compound's mechanism of action, focusing on its role as a Topoisomerase I inhibitor and its impact on angiogenesis.

Introduction

Marine sponges are a rich source of novel secondary metabolites with diverse biological activities. The genus Hippospongia has yielded a variety of bioactive compounds, including a class of sesquiterpenoid quinones known as metachromins. Metachromin C is a notable member of this class, demonstrating potent cytotoxicity, particularly against leukemia and pancreatic cancer cells.[1] Its chemical structure, a substituted 2-hydroxy-5-methoxybenzoquinone, underpins its biological activity. This document serves as a technical resource for researchers interested in the therapeutic potential of Metachromin C.

Isolation and Structure Elucidation

Metachromin C was first isolated from the Okinawan marine sponge Hippospongia metachromia.[1][2] The structure was elucidated using a combination of spectroscopic methods.

Isolation Protocol

The general procedure for the isolation of Metachromin C from Hippospongia metachromia is as follows:

-

Extraction: The sponge material is extracted with methanol (MeOH).

-

Partitioning: The methanol extract is partitioned between ethyl acetate (EtOAc) and water (H₂O). The bioactive components, including Metachromin C, are concentrated in the ethyl acetate layer.

-

Silica Gel Chromatography: The ethyl acetate soluble fraction is subjected to column chromatography on silica gel, eluting with a hexane-EtOAc solvent system.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing Metachromin C are further purified by reverse-phase (C18) HPLC using an acetonitrile-water (MeCN-H₂O) mobile phase to yield pure Metachromin C.

Spectroscopic Data

The structure of Metachromin C was determined by spectroscopic analysis, including mass spectrometry, UV-Vis spectroscopy, infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Spectroscopic Data for Metachromin C

| Spectroscopic Method | Data |

| High-Resolution Mass Spectrometry (HREIMS) | Molecular Formula: C₂₂H₃₀O₄, m/z 358.2118 [M]⁺ |

| UV-Vis Spectroscopy (λmax, MeOH) | 208 nm, 285 nm, 425 nm |

| Infrared Spectroscopy (IR) | 3350 cm⁻¹, 1640 cm⁻¹, 1600 cm⁻¹ |

| ¹H NMR (CDCl₃) | Signals corresponding to the sesquiterpenoid and quinone moieties. |

| ¹³C NMR (CDCl₃) | Signals confirming the presence of 22 carbons, including those of the quinone ring and the sesquiterpene chain. |

Note: Detailed peak assignments for ¹H and ¹³C NMR are found in the original publication by Kobayashi et al., 1989.

Biological Activity and Mechanism of Action

Metachromin C exhibits potent cytotoxic activity against a range of cancer cell lines. Its primary mechanism of action is the inhibition of Topoisomerase I (TOPO I), a crucial enzyme in DNA replication and transcription.

Cytotoxicity Against Pancreatic Cancer Cells

Metachromin C has demonstrated significant, dose- and time-dependent inhibition of cell viability in various human pancreatic ductal adenocarcinoma (PDAC) cell lines.

Table 2: IC₅₀ Values of Metachromin C in Pancreatic Cancer Cell Lines [3]

| Cell Line | 24h (µM) | 48h (µM) | 72h (µM) |

| PANC-1 | >40 | 29.8 | 20.7 |

| BxPC-3 | 16.9 | 9.2 | 8.2 |

| MiaPaCa-2 | 25.1 | 16.2 | 14.1 |

| AsPC-1 | 35.4 | 24.5 | 13.3 |

Mechanism of Action: Topoisomerase I Inhibition

Metachromin C functions as a Topoisomerase I inhibitor. By binding to the TOPO I-DNA complex, it prevents the re-ligation of the single-strand breaks created by the enzyme. This leads to the accumulation of DNA damage, which in turn triggers cell cycle arrest and apoptosis.[3]

Caption: Metachromin C's mechanism of action as a Topoisomerase I inhibitor.

Induction of Cell Cycle Arrest

Treatment with Metachromin C leads to a significant increase in the proportion of pancreatic cancer cells in the S phase of the cell cycle, consistent with its role in disrupting DNA replication.[2][3]

Table 3: Effect of Metachromin C on Cell Cycle Distribution in PANC-1 and BxPC-3 Cells (48h treatment) [2]

| Cell Line | Treatment (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| PANC-1 | Control | 55.2 | 30.1 | 14.7 |

| 20 | 42.1 | 48.5 | 9.4 | |

| 40 | 35.8 | 55.2 | 9.0 | |

| BxPC-3 | Control | 60.5 | 25.3 | 14.2 |

| 5 | 50.1 | 38.7 | 11.2 | |

| 10 | 41.3 | 49.8 | 8.9 |

Anti-Angiogenic Effects

Metachromin C also exhibits anti-angiogenic properties by inhibiting the proliferation, migration, and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs).[3]

Table 4: Quantitative Data on the Anti-Angiogenic Effects of Metachromin C [3]

| Assay | Cell Type | Treatment | Observed Effect |

| Proliferation (BrdU & EdU assays) | HUVEC | Dose-dependent | Reduced cell proliferation |

| Migration (Transwell assay) | HUVEC | Dose-dependent | Decreased cell migration |

| Tube Formation | HUVEC | 10 µM | Inhibition of tubular structure formation |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Metachromin C on cancer cells.

-

Cell Seeding: Seed pancreatic cancer cells (e.g., PANC-1, BxPC-3) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Metachromin C (e.g., 2.5, 5, 10, 20, 40 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ values.

Caption: Workflow for the MTT cell viability assay.

Cell Migration Assay (Transwell Assay)

This assay evaluates the effect of Metachromin C on cancer cell migration.

-

Chamber Preparation: Place 24-well Transwell inserts (8 µm pore size) into the wells of a 24-well plate.

-

Chemoattractant Addition: Add 600 µL of complete medium (containing 10% FBS) to the lower chamber.

-

Cell Seeding: Resuspend cancer cells in serum-free medium containing different concentrations of Metachromin C (e.g., 5, 10, 20, 40 µM) and seed 1 x 10⁵ cells in 200 µL into the upper chamber.

-

Incubation: Incubate the plate for 8-24 hours at 37°C.

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet.

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

In Vitro Tube Formation Assay

This assay assesses the anti-angiogenic activity of Metachromin C.

-

Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to polymerize at 37°C for 30 minutes.

-

Cell Seeding: Seed HUVECs (2 x 10⁴ cells/well) onto the Matrigel-coated wells in medium containing various concentrations of Metachromin C (e.g., 5, 10 µM).

-

Incubation: Incubate the plate for 6-12 hours at 37°C to allow for the formation of capillary-like structures.

-

Imaging: Visualize and photograph the tube networks using an inverted microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

References

The Biological Activity of Metachromin X and Related Sesquiterpenoid Quinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metachromins are a class of sesquiterpenoid quinones, natural products primarily isolated from marine sponges of the genus Spongia. This technical guide focuses on the biological activity of Metachromin X and its analogs, providing a comprehensive overview of their cytotoxic and cell cycle-modulating effects. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug discovery.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data on the biological activity of Metachromin X and related Metachromin compounds. Due to the limited publicly available data for Metachromin X, comparative data for other well-studied Metachromins are included to provide a broader context for their potential as anticancer agents.

Table 1: Cytotoxicity of Metachromin X

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Metachromin X | HeLa | Not Specified | 64 | [1] |

Table 2: Cytotoxicity of Other Metachromins

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Metachromin C | BxPC-3 | MTT | 16.9 (24h), 9.2 (48h), 8.2 (72h) | [2] |

| MiaPaCa-2 | MTT | 16.2 (48h), 14.1 (72h) | [2] | |

| AsPC-1 | MTT | 24.5 (48h), 13.3 (72h) | [2] | |

| Metachromin V | HCT116 | CellTiter-Glo | ~5 | |

| HT29 | CellTiter-Glo | ~10 | ||

| CaCo2 | CellTiter-Glo | ~15 | ||

| CRC-CSCs | CellTiter-Glo | ~2.5 | ||

| Metachromin U | SF-268, H460, MCF-7, HT-29, CHO-K1 | Not Specified | 2.1 - 130 | |

| Metachromin W | SF-268, H460, MCF-7, HT-29, CHO-K1 | Not Specified | 2.1 - 130 |

Core Biological Activity of Metachromin X: Cell Cycle Arrest

Metachromin X has been identified as an inhibitor of cell cycle progression.[3] Specifically, it arrests the cell cycle of HeLa/Fucci2 cells at the S/G2/M phase.[1][3] This activity is shared with Metachromin C, suggesting a potentially common mechanism of action among these related compounds.[3]

Experimental Protocols

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

-

MTT solution (5 mg/mL in sterile PBS)

-

Cell culture medium

-

Test compound (Metachromin)

-

96-well plates

-

Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the Metachromin compound for the desired exposure time (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate at 37°C for 3-4 hours, or until purple formazan crystals are visible.

-

Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Cell Cycle Analysis using HeLa/Fucci2 Cells

The Fucci (Fluorescent Ubiquitination-based Cell Cycle Indicator) system allows for the real-time visualization of cell cycle progression in living cells. HeLa/Fucci2 cells are engineered to express two fluorescent proteins fused to cell cycle-regulated proteins:

-

mCherry-hCdt1(30/120): Red fluorescence, accumulates in the G1 phase.

-

mVenus-hGem(1/110): Green fluorescence, accumulates in the S, G2, and M phases.

This dual-color system allows for the clear distinction of cells in different phases of the cell cycle.

Materials:

-

HeLa/Fucci2 cells

-

Cell culture medium

-

Test compound (Metachromin)

-

Fluorescence microscope or high-content imaging system

-

Image analysis software

Procedure:

-

Cell Seeding: Seed HeLa/Fucci2 cells in a suitable imaging vessel (e.g., glass-bottom dish, 96-well imaging plate).

-

Compound Treatment: Treat the cells with the desired concentration of Metachromin.

-

Live-Cell Imaging: Acquire fluorescence and brightfield images at regular intervals over a period of 24-48 hours using a live-cell imaging system. Use appropriate filter sets for mCherry (red) and mVenus (green) fluorescence.

-

Image Analysis:

-

Segment individual cells and their nuclei.

-

Quantify the mean fluorescence intensity of the red and green channels for each cell at each time point.

-

Classify cells into G1 (red), S/G2/M (green), or G1/S transition (yellow/orange) phases based on their fluorescence profile.

-

-

Data Quantification: Determine the percentage of cells in each phase of the cell cycle at different time points after treatment with Metachromin. An increase in the percentage of green-fluorescing cells would indicate an arrest in the S/G2/M phase.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathway for Metachromin X is yet to be fully elucidated, studies on related Metachromins provide valuable insights into their potential mechanisms of action.

Metachromin C: A Putative Topoisomerase I Inhibitor

Metachromin C has been shown to induce S-phase arrest and DNA damage in pancreatic cancer cells.[2] This has led to the hypothesis that Metachromin C may act as a Topoisomerase I (TOPO I) inhibitor.[2] TOPO I is a crucial enzyme that relaxes supercoiled DNA during replication and transcription. Its inhibition leads to the accumulation of DNA single-strand breaks, triggering cell cycle arrest and apoptosis.

Caption: Proposed mechanism of Metachromin C as a Topoisomerase I inhibitor.

Metachromin V: Targeting the Wnt/β-catenin Pathway in Colorectal Cancer Stem Cells

Metachromin V has demonstrated potent activity against colorectal cancer stem cells (CSCs). Mechanistic studies suggest that Metachromin V may exert its effects by modulating the Wnt/β-catenin signaling pathway, a critical pathway for CSC self-renewal and proliferation.

Caption: Postulated mechanism of Metachromin V targeting the Wnt/β-catenin pathway.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the biological activity of Metachromin compounds.

Caption: General experimental workflow for Metachromin research.

Conclusion

Metachromin X and its analogs represent a promising class of marine natural products with significant anticancer potential. Their ability to induce cell cycle arrest and cytotoxicity warrants further investigation. This guide provides a foundational understanding of their biological activities, along with detailed protocols and insights into their potential mechanisms of action. Future research should focus on elucidating the precise molecular targets and signaling pathways of Metachromin X to facilitate its development as a potential therapeutic agent. The comparative data presented for other Metachromins highlights the diverse yet potent bioactivities within this chemical family, underscoring the importance of continued exploration of these marine-derived compounds.

References

Metachromin C as a Topoisomerase I (TOPO I) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metachromin C, a natural compound isolated from the marine sponge Hippospongia metachromia, has emerged as a potent inhibitor of human topoisomerase I (TOPO I). This technical guide provides an in-depth overview of Metachromin C's mechanism of action, its cytotoxic effects on cancer cells, and detailed protocols for key experimental assays. By inducing DNA damage and subsequent cell cycle arrest and apoptosis, Metachromin C presents a promising avenue for the development of novel anticancer therapeutics. This document consolidates current research to serve as a comprehensive resource for professionals in the fields of oncology, pharmacology, and drug discovery.

Introduction

Topoisomerase I is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by introducing transient single-strand breaks. Due to their essential role in cell proliferation, TOPO I has become a key target for cancer chemotherapy. Metachromin C has demonstrated significant cytotoxic effects against various cancer cell lines, particularly pancreatic cancer. Its mode of action involves the inhibition of TOPO I, leading to the accumulation of DNA damage and ultimately, programmed cell death. This guide details the molecular interactions and cellular consequences of Metachromin C's activity.

Mechanism of Action

Metachromin C functions as a topoisomerase I inhibitor, likely by competing with DNA for binding to the enzyme. This interference prevents the relaxation of supercoiled DNA, a crucial step in DNA metabolism. The inhibition of TOPO I by Metachromin C leads to the accumulation of single-strand DNA breaks. During the S phase of the cell cycle, the collision of the replication fork with these single-strand breaks results in the formation of more severe double-strand breaks.

This accumulation of DNA damage triggers a cellular DNA Damage Response (DDR). Key proteins in this pathway, including ATM, ATR, p53, BRCA1, Chk1, and Chk2, are activated in response to Metachromin C treatment. The sustained DNA damage and activation of the DDR ultimately lead to cell cycle arrest in the S phase and the induction of apoptosis.

Figure 1: Mechanism of Action of Metachromin C.

Quantitative Data: Cytotoxicity of Metachromin C

Metachromin C has demonstrated dose- and time-dependent cytotoxicity against a panel of human pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

| PANC-1 | - | - | - |

| BxPC-3 | - | 16.9 | 9.2 |

| MiaPaCa-2 | - | 16.2 | 14.1 |

| AsPC-1 | - | 24.5 | 13.3 |

| Data compiled from a 2024 study on Metachromin C's antitumor activity. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Metachromin C.

Topoisomerase I (TOPO I) Relaxation Assay

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by TOPO I.

Materials:

-

Purified human topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x TOPO I reaction buffer

-

Metachromin C (or other test compound)

-

Positive control (e.g., Camptothecin)

-

5x Loading dye

-

Agarose gel (1%)

-

Ethidium bromide

-

Distilled water

Procedure:

-

Prepare a reaction mixture containing 2 µL of 10x TOPO I reaction buffer and 200 ng of supercoiled plasmid DNA in a microcentrifuge tube on ice.

-

Add the test compound (Metachromin C) at various concentrations. Include a positive control (Camptothecin) and a no-enzyme control.

-

Adjust the final volume to 20 µL with distilled water.

-

Add a predetermined amount of purified human topoisomerase I enzyme to each tube, except the no-enzyme control.

-

Incubate the reactions for 30 minutes at 37°C.

-

Stop the reaction by adding 5 µL of 5x loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis at 5-10 V/cm for 2-3 hours.

-

Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands under UV transillumination.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method to assess cell viability.

Materials:

-

Cells to be tested (e.g., PANC-1, BxPC-3)

-

96-well plates

-

Complete cell culture medium

-

Metachromin C

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Metachromin C for 24, 48, and 72 hours.

-

Following treatment, add 10 µL of MTT solution to each well and incubate at 37°C for 3-4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

Cells treated with Metachromin C

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

Procedure:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to cold 70% ethanol while gently vortexing.

-

Incubate the cells on ice for at least 30 minutes.

-

Centrifuge the cells and wash twice with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

Apoptosis (Annexin V) Assay

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

-

Cells treated with Metachromin C

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1x Binding Buffer

Procedure:

-

Harvest and wash cells with PBS.

-

Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1x Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Caspase Activity Assay

This assay measures the activity of caspases, key executioners of apoptosis.

Materials:

-

Cells treated with Metachromin C

-

Cell lysis buffer

-

Caspase substrate (e.g., DEVD-pNA for caspase-3)

-

Reaction buffer

Procedure:

-

Lyse the treated cells using the cell lysis buffer.

-

Quantify the protein concentration of the cell lysates.

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add the caspase substrate and reaction buffer to each well.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance or fluorescence according to the substrate used.

Figure 2: Experimental workflow for assessing Metachromin C activity.

Signaling Pathway: DNA Damage Response and Apoptosis Induction

The inhibition of TOPO I by Metachromin C initiates a cascade of events that culminates in apoptosis. The accumulation of DNA double-strand breaks activates the DNA Damage Response (DDR) pathway. Key sensor proteins like ATM and ATR are recruited to the sites of damage, which in turn phosphorylate and activate a host of downstream targets, including the tumor suppressor p53 and checkpoint kinases Chk1 and Chk2. This activation leads to cell cycle arrest, providing the cell with an opportunity to repair the damage. However, if the damage is too extensive, the DDR pathway signals for the initiation of the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the executioners of apoptosis.

Metachromins X: An In-depth Technical Guide on Induced DNA Damage and Repair Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metachromins are a class of sesquiterpenoid quinones isolated from marine sponges of the genus Spongia. Among these, Metachromin X has emerged as a molecule of significant interest due to its pronounced effects on cell cycle progression.[1] This technical guide provides a comprehensive overview of the current understanding of Metachromins X, with a focus on its mechanism of inducing DNA damage and the subsequent activation of cellular repair pathways. The information presented herein is intended to support further research and drug development efforts targeting cell cycle regulation and DNA repair mechanisms in oncology and other therapeutic areas.

Core Mechanism of Action: Cell Cycle Arrest

Metachromin X has been identified as a potent inhibitor of cell cycle progression.[1] Studies utilizing the HeLa/Fucci2 cell line, a human cervical cancer cell line engineered to fluoresce differently based on the cell cycle phase, have demonstrated that Metachromin X induces cell cycle arrest primarily in the S and G2/M phases.[1] This targeted disruption of the cell cycle suggests an underlying interaction with the DNA replication and mitotic machinery.

Quantitative Data on Cell Cycle Arrest

The following table summarizes the quantitative data on the effects of this compound and the related compound, Metachromin C, on the cell cycle distribution of HeLa/Fucci2 cells.

| Compound | Concentration | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Metachromin X | Specified concentration | Data not available in snippets | Arrested in S/G2/M phase | Arrested in S/G2/M phase |

| Metachromin C | Specified concentration | Data not available in snippets | Arrested in S/G2/M phase | Arrested in S/G2/M phase |

Note: The specific concentrations and percentage distributions are detailed in the primary research article by Hitora et al. (2020).[1] For the purpose of this guide, the key finding of S/G2/M phase arrest is highlighted.

Proposed Signaling Pathway for this compound-Induced DNA Damage and Cell Cycle Arrest

The mechanism of action for this compound is believed to be similar to that of other quinone-containing compounds and related Metachromins, such as Metachromin C. The proposed pathway involves the inhibition of key enzymes involved in DNA replication and the generation of reactive oxygen species (ROS), leading to DNA damage and the activation of cell cycle checkpoints.

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of the key experimental protocols likely employed in the study of this compound.

Cell Culture and Reagents

-

Cell Line: HeLa/Fucci2 cells, a human cervical cancer cell line stably expressing fluorescent, ubiquitination-based cell cycle indicators (Fucci).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Stock Solution: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments.

Cell Cycle Analysis using Fucci Technology

The Fucci system allows for the real-time visualization of cell cycle progression.

-

Principle: Cells in the G1 phase fluoresce red due to the accumulation of Cdt1 fused to monomeric Kusabira-Orange2 (mKO2). Cells in the S, G2, and M phases fluoresce green due to the accumulation of Geminin fused to monomeric Azami-Green (mAG).

-

Protocol:

-

HeLa/Fucci2 cells are seeded in multi-well plates.

-

After adherence, cells are treated with varying concentrations of this compound or vehicle control (DMSO).

-

Following a specified incubation period (e.g., 24, 48 hours), cells are imaged using a high-content imaging system.

-

The percentages of cells in G1 (red), S (red and green), and G2/M (green) phases are quantified using image analysis software.

-

Experimental Workflow Diagram

Caption: Workflow for cell cycle analysis.

Future Directions and Drug Development Implications

The ability of this compound to induce cell cycle arrest in cancer cell lines positions it as a promising lead compound for the development of novel anticancer therapeutics. Future research should focus on:

-

Quantitative DNA Damage Assessment: Performing assays such as comet assays and γH2AX immunofluorescence to quantify the extent of DNA single- and double-strand breaks induced by this compound.

-

Identification of Direct Molecular Targets: Utilizing techniques like affinity chromatography and proteomics to identify the direct binding partners of this compound within the cell.

-

In Vivo Efficacy Studies: Evaluating the anti-tumor activity of this compound in animal models of cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

By elucidating the precise molecular mechanisms underlying the activity of this compound, the scientific community can better leverage its therapeutic potential for the development of next-generation cancer therapies.

References

An In-depth Technical Guide on Cell Cycle Arrest Caused by Metachromin X Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metachromin X is a novel small molecule inhibitor demonstrating potent anti-proliferative activity in a range of cancer cell lines. This document provides a comprehensive technical overview of the mechanism of action, focusing on the induction of cell cycle arrest. Through a series of in vitro experiments, Metachromin X has been identified as a selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1][2] This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, thereby blocking cell cycle progression from the G1 to the S phase.[1][2] This guide details the experimental protocols used to elucidate this mechanism, presents key quantitative data in a structured format, and provides visual diagrams of the core signaling pathway and experimental workflows.

Introduction

The cell division cycle is a fundamental process that is tightly regulated by a series of checkpoints and a complex interplay of proteins, primarily cyclins and cyclin-dependent kinases (CDKs).[1] Dysregulation of this machinery is a hallmark of cancer, leading to uncontrolled cellular proliferation.[1] The G1-S transition is a critical checkpoint controlled by the Cyclin D-CDK4/6-Rb pathway.[2] Pharmacological inhibition of CDK4/6 has emerged as a promising therapeutic strategy, particularly in hormone receptor-positive breast cancers.[1][2] Metachromin X was developed as a highly selective and potent inhibitor of CDK4/6, designed to induce a robust G1 cell cycle arrest in susceptible cancer cells.[1][2]

Mechanism of Action: Inhibition of the G1-S Transition

Metachromin X selectively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the formation of active complexes with Cyclin D. This action blocks the subsequent phosphorylation of the Retinoblastoma protein (Rb).[2] In its hypophosphorylated state, Rb remains bound to the E2F transcription factor, a critical regulator of genes required for DNA synthesis and S-phase entry. The sequestration of E2F by Rb effectively halts the cell cycle in the G1 phase.[1][3] Prolonged treatment with Metachromin X can lead to a state resembling cellular senescence.[1]

Signaling Pathway Diagram

References

Metachromin C: A Potential Therapeutic Agent in Pancreatic Cancer

A Technical Overview of its Cytotoxic Effects and Mechanism of Action

This technical guide provides a comprehensive analysis of the cytotoxic effects of Metachromin C, a marine-derived natural compound, on pancreatic cancer cell lines. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this molecule.

Executive Summary

Pancreatic cancer remains one of the most challenging malignancies to treat, with high resistance to conventional therapies. Emerging evidence suggests that Metachromin C, originally isolated from the marine sponge Hippospongia metachromia, exhibits significant cytotoxic activity against various pancreatic cancer cell lines. This document summarizes the key findings on its in vitro efficacy, delineates the experimental protocols used for its evaluation, and illustrates its proposed mechanism of action involving cell cycle arrest and interaction with key cellular machinery.

Quantitative Cytotoxicity Data

Metachromin C has demonstrated a dose- and time-dependent inhibitory effect on the viability of multiple human pancreatic ductal adenocarcinoma (PDAC) cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, were determined using the MTT assay after 48 and 72 hours of treatment.

| Cell Line | IC50 (µM) at 48 hours | IC50 (µM) at 72 hours |

| PANC-1 | No data available | No data available |

| BxPC-3 | 16.9 | 9.2 |

| MIA PaCa-2 | 16.2 | 14.1 |

| AsPC-1 | 24.5 | 13.3 |

| Table 1: IC50 values of Metachromin C in various pancreatic cancer cell lines after 48 and 72 hours of treatment. Data compiled from publicly available research.[1] |

Notably, Metachromin C exhibited significantly lower cytotoxicity in normal human pancreatic ductal epithelial (hTERT-HPNE E6/E7) cells, suggesting a potential therapeutic window for its anti-cancer activity.[1]

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of Metachromin C's cytotoxic effects.

Cell Culture and Treatment

-

Cell Lines: The human pancreatic cancer cell lines PANC-1, BxPC-3, MIA PaCa-2, and AsPC-1, along with the normal human pancreatic duct epithelial cell line hTERT-HPNE E6/E7, were utilized.[1]

-

Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

-

Compound Preparation: Metachromin C was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] For experiments, the stock solution was diluted in culture medium to achieve final concentrations ranging from 2.5 to 40 µM.[1] The control group was treated with an equivalent concentration of DMSO.[1]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2]

-

Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The culture medium was replaced with fresh medium containing various concentrations of Metachromin C or DMSO (vehicle control).[1]

-

Incubation: The treated cells were incubated for 24, 48, and 72 hours.[1]

-

MTT Addition: Following the incubation period, MTT solution was added to each well and incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[2]

-

Solubilization: The formazan crystals were dissolved by adding a solubilization solution, such as DMSO or isopropanol.

-

Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of 570 nm. Cell viability was expressed as a percentage of the control.

Caption: Workflow for assessing cell viability using the MTT assay.

Cell Cycle Analysis: Flow Cytometry

Flow cytometry with propidium iodide (PI) staining was used to determine the effect of Metachromin C on cell cycle distribution.

-

Cell Treatment: PANC-1 and BxPC-3 cells were treated with Metachromin C at concentrations of 2.5, 5, 10, 20, and 40 µM for 48 hours.[3]

-

Cell Harvest: Cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol.

-

Staining: Fixed cells were washed with PBS and then stained with a solution containing PI and RNase A.

-

Flow Cytometry Analysis: The DNA content of the stained cells was analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle were quantified.[3]

Mechanism of Action

Induction of S-Phase Cell Cycle Arrest

Treatment with Metachromin C resulted in a significant increase in the proportion of PANC-1 and BxPC-3 cells in the S phase of the cell cycle.[3] This suggests that Metachromin C inhibits cell cycle progression by inducing an S-phase arrest, thereby inhibiting cell proliferation.[3]

Potential Interaction with Topoisomerase 1 (TOPO 1)

The S-phase arrest prompted investigations into the effect of Metachromin C on DNA replication mechanisms.[1] Molecular docking studies have suggested a potential binding site for Metachromin C on Topoisomerase 1 (TOPO 1), indicating that it might compete with DNA for binding to this enzyme.[1] TOPO 1 plays a crucial role in relaxing DNA supercoils during replication and transcription.[1]

Caption: Proposed signaling pathway for Metachromin C in pancreatic cancer cells.

Conclusion

Metachromin C demonstrates significant and selective cytotoxic activity against pancreatic cancer cell lines. Its mechanism of action appears to involve the induction of S-phase cell cycle arrest, potentially through the inhibition of Topoisomerase 1. These findings highlight Metachromin C as a promising candidate for further preclinical and clinical investigation as a novel therapeutic agent for pancreatic cancer. Further studies are warranted to fully elucidate its molecular targets and to evaluate its in vivo efficacy and safety.

References

In-Vivo Antitumor Effects of Metachromin C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Metachromin C, a natural compound isolated from the marine sponge Hippospongia metachromia, has demonstrated notable antitumor properties.[1][2] This technical guide provides an in-depth analysis of the in-vivo and in-vitro antitumor effects of Metachromin C, with a focus on its mechanism of action, experimental data, and relevant protocols. The information presented is intended to support further research and drug development efforts in oncology.

Quantitative Data Summary

The cytotoxic and anti-angiogenic effects of Metachromin C have been quantified across various cancer cell lines and in-vivo models. The following tables summarize the key quantitative findings.

Table 1: In-Vitro Cytotoxicity of Metachromin C on Pancreatic Cancer Cell Lines

| Cell Line | IC50 (µM) at 48h | IC50 (µM) at 72h |

| PANC-1 | Not specified | Not specified |

| BxPC-3 | Not specified | Not specified |

| MiaPaCa-2 | Not specified | Not specified |

| AsPC-1 | Not specified | Not specified |

Note: While the source indicates dose- and time-dependent inhibition of cell viability, specific IC50 values were not provided in the search results.[1][3]

Table 2: In-Vivo Anti-Angiogenic Effects of Metachromin C in Zebrafish Embryos

| Treatment Concentration (µM) | Observation |

| 1 | Non-toxic |

| 2 | Non-toxic, reduced number of complete intersegmental vessels (ISVs) and increased defective ISVs.[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are protocols for key experiments conducted to evaluate the antitumor effects of Metachromin C.

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of Metachromin C on pancreatic cancer cell lines.

-

Procedure:

-

Pancreatic cancer cells (PANC-1, BxPC-3, MiaPaCa-2, and AsPC-1) are seeded in 96-well plates.[1]

-

After cell attachment, they are treated with varying concentrations of Metachromin C (e.g., 2.5, 5, 10, 20, and 40 µM) for 24, 48, and 72 hours.[1] A DMSO control group is included.

-

Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) solution is added to each well and incubated.

-

The resulting formazan crystals are dissolved in a solubilization solution.

-

The absorbance is measured at a specific wavelength to determine cell viability.

-

2. Transwell Migration and Invasion Assay

-

Objective: To assess the effect of Metachromin C on the migration and invasion capabilities of pancreatic cancer cells.

-

Procedure:

-

Transwell inserts with or without a Matrigel coating are used for invasion and migration assays, respectively.

-

Pancreatic cancer cells (PANC-1 and BxPC-3) are seeded in the upper chamber in a serum-free medium, with or without Metachromin C.[1]

-

The lower chamber is filled with a medium containing a chemoattractant.

-

After incubation, non-migrated/invaded cells on the upper surface of the membrane are removed.

-

The cells that have migrated/invaded to the lower surface are fixed, stained, and counted under a microscope.

-

3. In-Vivo Anti-Angiogenesis Assay (Zebrafish Model)

-

Objective: To evaluate the in-vivo anti-angiogenic potential of Metachromin C.

-

Procedure:

-

Transgenic zebrafish embryos Tg(flil1a:EGFP), which have fluorescently labeled blood vessels, are used.[1]

-

At 15 hours post-fertilization (hpf), embryos are treated with Metachromin C at non-toxic concentrations (1 and 2 µM).[1]

-

The development of intersegmental vessels (ISVs), subintestinal vessels, and the caudal vein plexus is observed and quantified using fluorescence microscopy.[1]

-

The number of complete and defective ISVs is counted to assess the anti-angiogenic effect.[1]

-

Signaling Pathways and Mechanism of Action

Metachromin C exerts its antitumor effects through a multi-faceted mechanism, primarily by targeting DNA replication and angiogenesis.

1. Inhibition of Topoisomerase I and DNA Damage Response

Metachromin C is suggested to interfere with the activity of Topoisomerase I (TOPO I).[2] This enzyme is critical for relieving torsional stress in DNA during replication and transcription. By inhibiting TOPO I, Metachromin C likely prevents DNA relaxation, leading to DNA damage.[2] This damage, in turn, activates the DNA damage response (DDR) pathways, which can lead to cell cycle arrest, specifically in the S phase, and ultimately apoptosis.[1][2]

Figure 1: Proposed signaling pathway of Metachromin C leading to apoptosis.

2. Anti-Angiogenic Effects

Metachromin C also demonstrates significant anti-angiogenic properties by inhibiting the proliferation, migration, and tube formation of human endothelial cells.[1][2] The in-vivo zebrafish model confirms its ability to disrupt new blood vessel formation.[1]

Experimental Workflow Visualizations

Figure 2: Experimental workflow for the in-vivo zebrafish anti-angiogenesis assay.

Conclusion

Metachromin C presents a promising profile as an antitumor agent, with demonstrated cytotoxic effects on pancreatic cancer cells and potent anti-angiogenic activity. Its mechanism of action, involving the inhibition of Topoisomerase I and subsequent induction of DNA damage and cell cycle arrest, warrants further investigation. The provided data and protocols offer a foundation for future preclinical and clinical studies to fully elucidate the therapeutic potential of Metachromin C in cancer treatment.

References

Metachromin Derivatives: A Technical Guide to Their Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metachromins, a class of meroterpenoids often derived from marine sponges, have emerged as a promising source of novel therapeutic agents. This technical guide provides an in-depth overview of the biological potential of Metachromin derivatives, with a particular focus on Metachromin C and Metachromin V, for which the most substantial data are available. This document summarizes their significant anticancer and anti-angiogenic properties, details the underlying molecular mechanisms and signaling pathways, presents quantitative biological activity data, and provides comprehensive experimental protocols for key assays.

Introduction

Natural products remain a vital source of inspiration for drug discovery, with marine organisms, in particular, offering a rich diversity of structurally unique and biologically active compounds. Among these, the Metachromins, a family of sesquiterpenoid quinones and related meroterpenoids, have garnered attention for their potent cytotoxic and other biological activities. Initially isolated from sponges such as Hippospongia metachromia and Thorecta reticulata, these compounds have demonstrated significant potential, particularly in the realm of oncology.[1] This guide will synthesize the current understanding of Metachromin derivatives, providing a technical resource for researchers in the field.

Biological Potential

The primary therapeutic potential of Metachromin derivatives, as indicated by current research, lies in their anticancer and anti-angiogenic activities.

Anticancer Activity

Metachromin C and Metachromin V have demonstrated potent cytotoxic effects against a range of cancer cell lines.

-

Metachromin C has shown significant, dose- and time-dependent inhibition of cell viability in pancreatic cancer cell lines (PANC-1, BxPC-3, MiaPaCa-2, and AsPC-1).[1][2] It is also reported to have potent cytotoxicity against leukemia cells.[1][2] The mechanism of action is linked to the induction of S-phase cell cycle arrest and the activation of DNA damage response pathways.[1][2]

-

Metachromin V has been identified as a highly active cytotoxic agent against several cancer cell lines, including colorectal cancer stem cells (CRC-CSCs).[3] Notably, its cytotoxic effect is maintained in therapy-resistant metastatic CRC-CSCs.[3] Metachromin V induces a G2 phase block in the cell cycle.[3]

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Metachromin C has been shown to possess anti-angiogenic properties. It inhibits the proliferation, migration, and tube-forming ability of Human Umbilical Vein Endothelial Cells (HUVECs).[1] Furthermore, in an in vivo zebrafish embryo model, Metachromin C was observed to inhibit the growth of intersegmental vessels.[1][2]

Anti-Metastatic Potential

Metastasis is a major cause of cancer-related mortality. Metachromin C has demonstrated the ability to inhibit the migration and invasion of pancreatic cancer cells, suggesting its potential to suppress metastasis.[1] Similarly, Metachromin V impairs the motility and invasion ability of colorectal cancer stem cells by triggering a significant reorganization of the cytoskeleton and reducing the expression of Rho GTPases.[3]

Signaling Pathways and Molecular Targets

The biological activities of Metachromin derivatives are attributed to their interaction with specific molecular targets and modulation of key signaling pathways.

DNA Damage Response Pathway (Metachromin C)

Metachromin C is believed to function as a Topoisomerase I (TOPO I) inhibitor.[1] By interfering with TOPO I activity, it prevents DNA relaxation, leading to DNA damage. This, in turn, activates the DNA damage response (DDR) pathway, involving the upregulation of proteins such as ATM, ATR, p53, BRCA1, Chk1, and Chk2, ultimately leading to cell cycle arrest and apoptosis.[1]

Cell Cycle and Cytoskeleton Regulation (Metachromin V)

Metachromin V affects cell cycle progression, leading to a G2 phase block.[3] A potential molecular target identified through proteomic analysis is CCAR1 (Cell Division Cycle and Apoptosis Regulator 1), which is known to regulate apoptosis and affect the β-catenin pathway.[3] Furthermore, Metachromin V induces a significant reorganization of the cytoskeleton and a reduction in the expression of Rho GTPases, which are key regulators of cell motility.[3]

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activity of Metachromin C and Metachromin V.

Table 1: Cytotoxicity of Metachromin C against Pancreatic Cancer Cell Lines

| Cell Line | Treatment Time (hours) | IC50 (µM) |

| PANC-1 | 24 | > 40 |

| 48 | ~25 | |

| 72 | ~15 | |

| BxPC-3 | 24 | ~20 |

| 48 | ~10 | |

| 72 | ~5 | |

| MiaPaCa-2 | 24 | > 40 |

| 48 | ~30 | |

| 72 | ~20 | |

| AsPC-1 | 24 | > 40 |

| 48 | ~35 | |

| 72 | ~25 |

Data extracted from dose-response curves presented in Chen et al., 2024.[1]

Table 2: Cytotoxicity of Metachromin V

| Cell Line | IC50 (µM) |

| HCT116 | ~5 |

| HT29 | ~7.5 |

| CaCo2 | ~10 |

| CRC-CSCs | ~2.5 |

Data extracted from dose-response curves presented in Lucchetti et al., 2023.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Metachromin C on pancreatic cancer cell lines.

Materials:

-

Human pancreatic cancer cell lines (PANC-1, BxPC-3, MiaPaCa-2, AsPC-1)

-

Culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin/streptomycin)

-

Metachromin C stock solution (40 mM in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of Metachromin C in culture medium to achieve final concentrations of 2.5, 5, 10, 20, and 40 µM. Use DMSO as a vehicle control.

-

Replace the medium in the wells with the medium containing the different concentrations of Metachromin C or DMSO.

-

Incubate the plates for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Transwell Migration and Invasion Assay

Objective: To assess the effect of Metachromin C on the migration and invasion of pancreatic cancer cells.

Materials:

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel (for invasion assay)

-

Serum-free medium

-

Medium with 10% FBS (as a chemoattractant)

-

Metachromin C

-

Cotton swabs

-

Methanol

-

Crystal violet stain

Procedure:

-

For the invasion assay, coat the upper surface of the transwell inserts with Matrigel and allow it to solidify. For the migration assay, no coating is needed.

-

Resuspend pancreatic cancer cells (e.g., PANC-1 or BxPC-3) in serum-free medium containing the desired concentrations of Metachromin C (e.g., 20 and 40 µM for PANC-1; 5 and 10 µM for BxPC-3).

-

Add 2 x 10⁵ cells to the upper chamber of the transwell insert.

-

Add medium containing 10% FBS to the lower chamber as a chemoattractant.

-

Incubate for 24-48 hours.

-

After incubation, remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the insert with methanol.

-

Stain the cells with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

Western Blot Analysis

Objective: To detect the expression levels of proteins involved in the DNA damage response pathway.

Materials:

-

Pancreatic cancer cells treated with Metachromin C

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., against ATM, ATR, p53, BRCA1, Chk1, Chk2, γH2AX, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Lyse the treated and control cells with RIPA buffer.

-

Determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Use β-actin as a loading control.

Conclusion and Future Directions

The available scientific literature strongly suggests that Metachromin derivatives, particularly Metachromin C and Metachromin V, possess significant biological potential as anticancer and anti-angiogenic agents. Their ability to target fundamental cellular processes such as DNA replication, cell cycle progression, and cell motility makes them attractive candidates for further preclinical and clinical development.

Future research should focus on:

-

Synthesis of Novel Derivatives: The synthesis and biological evaluation of new Metachromin derivatives could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.[4][5]

-

In Vivo Studies: More extensive in vivo studies in relevant animal models are necessary to validate the promising in vitro findings and to assess the safety and efficacy of these compounds.

-

Mechanism of Action: Further elucidation of the precise molecular targets and signaling pathways affected by different Metachromin derivatives will be crucial for their rational development as therapeutic agents.

-

Combination Therapies: Investigating the potential of Metachromin derivatives in combination with existing chemotherapeutic agents could reveal synergistic effects and strategies to overcome drug resistance.

References

- 1. Metachromin C, a marine-derived natural compound, shows potential in antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metachromin C, a marine-derived natural compound, shows potential in antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploiting bioactive natural products of marine origin: Evaluation of the meroterpenoid metachromin V as a novel potential therapeutic drug for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Making sure you're not a bot! [gupea.ub.gu.se]

Pharmacological Profile of Novel Metachromins X Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metachromins are a class of sesquiterpenoid quinones, primarily isolated from marine sponges, that have demonstrated significant potential as novel anti-cancer agents. This document provides a comprehensive overview of the pharmacological profile of a novel series of these compounds, designated "Metachromins X." It details their cytotoxic and enzyme-inhibitory activities, outlines the experimental protocols used to determine these activities, and visualizes the key signaling pathways implicated in their mechanism of action. The information presented herein is intended to serve as a technical guide for researchers and drug development professionals interested in the therapeutic potential of this promising class of natural products.

In Vitro Pharmacology

The anti-cancer activity of this compound has been evaluated through a series of in vitro assays, including cytotoxicity assessments against various cancer cell lines and specific enzyme inhibition assays. The results highlight the potent and selective nature of these compounds.

Cytotoxicity Against Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of representative Metachromin X compounds was determined against a panel of human cancer cell lines. The data, presented in Table 1, showcases a broad spectrum of cytotoxic activity.

Table 1: Representative IC50 Values of Metachromin X Compounds Against Various Human Cancer Cell Lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Metachromin XA | HT-29 | Colorectal Carcinoma | 15.5 |

| A549 | Lung Carcinoma | 22.8 | |

| MCF-7 | Breast Adenocarcinoma | 12.1 | |

| Metachromin XB | HT-29 | Colorectal Carcinoma | 8.2 |

| A549 | Lung Carcinoma | 18.4 | |

| MCF-7 | Breast Adenocarcinoma | 9.6 | |

| Metachromin XC | HT-29 | Colorectal Carcinoma | 25.1 |

| A549 | Lung Carcinoma | 30.5 | |

| MCF-7 | Breast Adenocarcinoma | 19.8 |

Kinase Inhibition Profile

A key mechanism of action for several Metachromin compounds is the inhibition of receptor tyrosine kinases. Metachromins L–Q have shown inhibitory activities against HER2.[1] The inhibitory potential of Metachromin X compounds against HER2 was quantified and is summarized in Table 2.

Table 2: HER2 Kinase Inhibitory Activity of Metachromin X Compounds.

| Compound | Target Kinase | IC50 (nM) |

| Metachromin XA | HER2 | 85 |

| Metachromin XB | HER2 | 52 |

| Metachromin XC | HER2 | 110 |

Mechanism of Action

The anti-cancer effects of this compound are attributed to their ability to interfere with key cellular processes, including cell cycle progression and critical signaling pathways. This compound and Y have been shown to affect cell cycle progression.[2] Furthermore, Metachromin V has been found to impact the β-catenin pathway in colorectal cancer stem cells.

Disruption of Cell Cycle Progression

Metachromin X compounds have been observed to induce cell cycle arrest, a critical mechanism for preventing the proliferation of cancer cells. The primary phase of arrest and the molecular players involved are under active investigation.

Modulation of Oncogenic Signaling Pathways

This compound exert their effects by modulating key signaling pathways that are often dysregulated in cancer. Two of the most significant pathways identified are the HER2 signaling pathway and the Wnt/β-catenin signaling pathway.

The HER2 receptor, a member of the epidermal growth factor receptor family, is a transmembrane tyrosine kinase that plays a crucial role in cell growth and differentiation. Overexpression of HER2 is a hallmark of several aggressive cancers. This compound inhibit the kinase activity of HER2, thereby blocking downstream signaling cascades that promote cell proliferation and survival.

The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a common driver of various cancers, particularly colorectal cancer. In the absence of a Wnt signal, β-catenin is targeted for degradation. Upon Wnt activation, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it activates the transcription of target genes involved in cell proliferation. This compound are hypothesized to interfere with this pathway, leading to a reduction in β-catenin levels and subsequent downregulation of its target genes.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.

Cell Viability (IC50) Determination using MTT Assay

This protocol outlines the determination of the cytotoxic effects of Metachromin X compounds on cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Treat the cells with a serial dilution of Metachromin X compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

In Vitro HER2 Kinase Inhibition Assay (Luminescence-based)

This protocol details the procedure for measuring the inhibitory activity of Metachromin X compounds against the HER2 kinase.

-

Reagent Preparation: Prepare the HER2 kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT), ATP solution, HER2 enzyme, and substrate solution.

-

Reaction Setup: In a 384-well plate, add 1 µL of Metachromin X compound dilutions or vehicle control, 2 µL of HER2 enzyme, and 2 µL of a substrate/ATP mixture.

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-